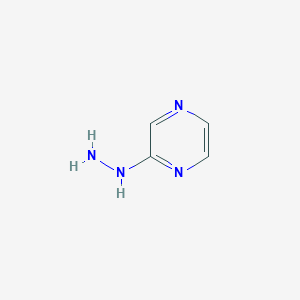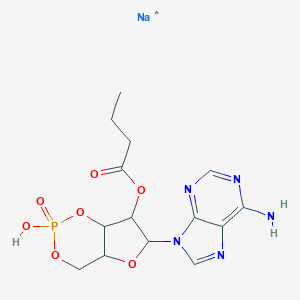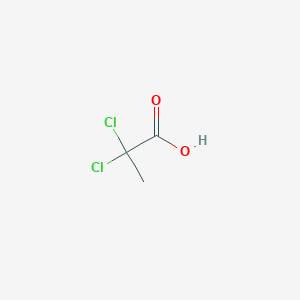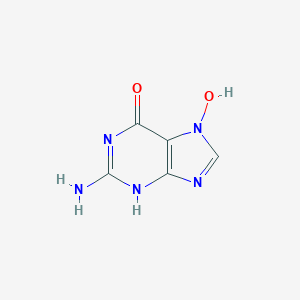
2-Hydrazinylpyrazine
Vue d'ensemble
Description
2-Hydrazinylpyrazine (2-HPP) is a heterocyclic aromatic compound with a unique chemical structure and an array of potential applications in scientific research and laboratory experiments. 2-HPP is a ring-shaped molecule composed of two nitrogen atoms and three carbon atoms, and it is classified as an aromatic heterocyclic compound due to its unique aromatic properties. The structure of 2-HPP is similar to the structure of pyrazine, which is a six-membered ring consisting of two nitrogen atoms and four carbon atoms. 2-HPP is a colorless solid at room temperature and is soluble in a variety of organic solvents.
Applications De Recherche Scientifique
Antimycobacterial Applications
2-Hydrazinylpyrazine has been utilized in the synthesis of various derivatives for antimycobacterial activities. A study by (Pinheiro et al., 2020) synthesized pyrazinyl derivatives and evaluated their activity against M. tuberculosis. The most active compound demonstrated significant in vitro activity and was compared favorably to the reference drug ethambutol.
Microbiological Studies
In microbiology, this compound's derivatives have been explored for their antibacterial properties. For instance, (El-Gaby et al., 2000) prepared hydrazones from sulfanilamide derivatives and evaluated their antibacterial activities against various bacteria.
Chemical Synthesis and Structural Analysis
The compound has been key in the synthesis of other chemical structures. (Baryala et al., 2008) synthesized hydroxypyrazole derivatives via hydrazinolysis, providing insights into the mechanism of the reaction and the crystal structure of the resulting compounds.
Corrosion Inhibition
This compound derivatives have been studied for their corrosion inhibition properties. (El‐Faham et al., 2016) investigated the corrosion inhibition performance of hydrazino-s-triazine derivatives on steel in acidic media. The results demonstrated significant protection against corrosion.
Crystal Structure Studies
The crystal structure of derivatives of this compound has been a subject of interest. (Liang & Zhan, 2009) analyzed the crystal structure of a specific hydrazonomethylphenol derivative, contributing to understanding the compound's molecular framework.
Antitumor and Antimicrobial Activities
Research on this compound derivatives includes their potential in antitumor and antimicrobial applications. (Riyadh, 2011) synthesized novel N-arylpyrazole-containing enaminones and evaluated their cytotoxic effects and antimicrobial activity.
Absorption Properties in Dyes
The absorption properties of this compound derivatives in dye synthesis have been studied by (Şener et al., 2018). They synthesized a series of mono-azo dyes and investigated their absorption profiles in different solvents.
Antimycobacterial Derivatives
Further antimycobacterial research was conducted by (Raval, 2009), synthesizing triazines from 2-aminopyrazine and testing their activity against Mycobacterium tuberculosis.
DNA Binding and Antimicrobial Properties
This compound derivatives were also examined for DNA binding and antimicrobial properties. (Mech-Warda et al., 2022) focused on the physicochemical and cytotoxic properties of chlorohydrazinopyrazine, highlighting its high affinity for DNA and lack of toxicity toward human cells.
Mécanisme D'action
Mode of Action
In the synthetic transformation, the terminal amino group can become a diazo compound under the action of sodium nitrite and acid, and then perform subsequent transformations including click reaction with the terminal alkyne . In addition, 2-Hydrazinylpyrazine can also undergo cyclization condensation reaction with aldehyde groups .
Pharmacokinetics
The compound is slightly soluble in water . Its physical and chemical properties are influenced by the presence of functional groups and the overall molecular structure. For example, the corrosion inhibition performance of hydrazino-methoxy-1,3,5-triazine derivatives on steel in acidic media highlights the importance of the number of hydrazino groups and the presence of methoxy groups in determining the compound’s interaction with metal surfaces.
Result of Action
The compound serves as a versatile intermediate in the synthesis of various heterocyclic compounds. It is related to the synthesis of sitagliptin used to improve blood sugar control in patients with type 2 diabetes . It can be used as a pharmaceutical intermediate, flavor, and flavor intermediate . In addition, it is also used in the synthesis of livestock insect repellents and dyes .
Action Environment
The compound should be stored at low temperature as far as possible . Environmental factors such as temperature and light can influence the compound’s action, efficacy, and stability .
Safety and Hazards
Analyse Biochimique
Biochemical Properties
It is known that it has a structural similarity to pyrazinamide, a drug used in anti-tuberculosis therapy This suggests that 2-Hydrazinylpyrazine may interact with similar enzymes, proteins, and other biomolecules as pyrazinamide
Cellular Effects
It has been found to be non-toxic to human skin keratinocyte cells This suggests that this compound may have a minimal impact on cell function, cell signaling pathways, gene expression, and cellular metabolism
Propriétés
IUPAC Name |
pyrazin-2-ylhydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N4/c5-8-4-3-6-1-2-7-4/h1-3H,5H2,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVRLZJDPKUSDCF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=N1)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50363374 | |
| Record name | 2-hydrazinylpyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50363374 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
110.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
54608-52-5 | |
| Record name | 2-hydrazinylpyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50363374 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Hydrazinopyrazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![(4-Allyl-5-phenyl-4H-[1,2,4]triazol-3-ylsulfanyl)-acetic acid](/img/structure/B104952.png)


